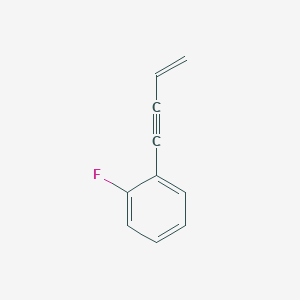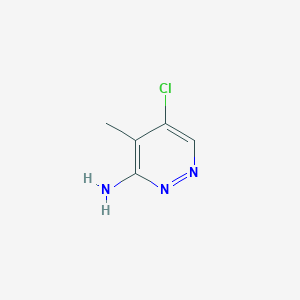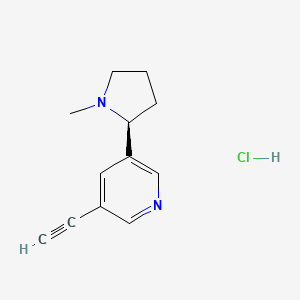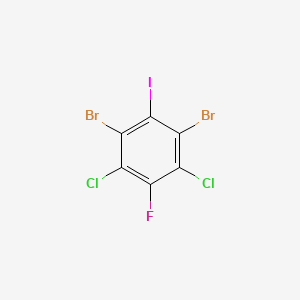
1-(But-3-en-1-yn-1-yl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a buten-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene typically involves the coupling of a fluorobenzene derivative with a buten-1-yn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-fluoroiodobenzene with 3-butyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene involves its interaction with molecular targets through its functional groups. The alkyne and fluorine substituents can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
1-Buten-3-yne: Shares the buten-1-yn-1-yl group but lacks the fluorine substitution.
Benzene, (3-methyl-3-buten-1-yn-1-yl)-: Similar structure with a methyl group instead of fluorine.
5-(3-Buten-1-Yn-1-Yl)-2,2’-Bithiophene: Contains a similar buten-1-yn-1-yl group but with a bithiophene core.
Uniqueness: 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene is unique due to the presence of both the fluorine atom and the buten-1-yn-1-yl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
340256-29-3 |
|---|---|
Molecular Formula |
C10H7F |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
1-but-3-en-1-ynyl-2-fluorobenzene |
InChI |
InChI=1S/C10H7F/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1H2 |
InChI Key |
PFSRURNIYNXUJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)

![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)


